2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one is a chemical compound known for its unique structure and properties It is characterized by a cyclopentanone ring substituted with a benzenesulfonyl group and a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one typically involves the reaction of cyclopentanone with benzenesulfonyl chloride and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenesulfinyl derivatives.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The prop-1-en-2-yl group provides additional sites for chemical modifications, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-2-en-1-yl)cyclopentan-1-one: A structurally similar compound with a prop-2-en-1-yl group instead of the benzenesulfonyl group.
2-(Benzenesulfonyl)-3-(prop-1-en-1-yl)cyclopentan-1-one: Another related compound with slight variations in the position of substituents.
Uniqueness
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one is unique due to the presence of both the benzenesulfonyl and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
105064-92-4 |
---|---|
Molekularformel |
C14H16O3S |
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
2-[3-(benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O3S/c1-11(13-8-5-9-14(13)15)10-18(16,17)12-6-3-2-4-7-12/h2-4,6-7,13H,1,5,8-10H2 |
InChI-Schlüssel |
XWXXRXDGMOKCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.